Di-N-Acetyl-D-Lactosamine
Description
Definition and Structural Context within Complex Carbohydrates
Di-N-Acetyl-D-Lactosamine (GalNAcβ1-4GlcNAc) is a disaccharide composed of two sugar molecules: N-acetylgalactosamine (GalNAc) and N-acetylglucosamine (GlcNAc). The two monosaccharides are joined by a β1-4 glycosidic bond. This structure is an isomer of the more common N-acetyllactosamine (LacNAc) motif, which consists of galactose (Gal) and N-acetylglucosamine (Galβ1-4GlcNAc). nih.govnih.gov
The LacdiNAc motif is a terminal structure found on both N-linked and O-linked glycans of glycoproteins, as well as on glycolipids. encyclopedia.puboup.com N-glycans are sugar chains attached to asparagine residues of proteins, while O-glycans are linked to serine or threonine residues. nih.gov The LacdiNAc unit can be further modified through processes such as sialylation, sulfation, and fucosylation, which adds to the structural diversity and functional complexity of the glycans it adorns. encyclopedia.pubmdpi.com In some instances, the LacdiNAc motif can be repeated to form "poly-LacdiNAc" chains, analogous to the poly-LacNAc structures. nih.govnih.gov
The biosynthesis of the LacdiNAc group is primarily carried out by specific enzymes called β1,4-N-acetylgalactosaminyltransferases (β4GalNAcTs). encyclopedia.pubresearchgate.net These enzymes transfer a GalNAc sugar from a donor molecule (UDP-GalNAc) to a terminal GlcNAc residue on a growing glycan chain. researchgate.net In mammals, two such enzymes, β4GalNAcT3 and β4GalNAcT4, have been identified as responsible for synthesizing the LacdiNAc group on N- and O-glycans. researchgate.net
Table 1: Structural Comparison of LacdiNAc and LacNAc
| Feature | This compound (LacdiNAc) | N-Acetyllactosamine (LacNAc) |
| Composition | N-acetylgalactosamine (GalNAc) + N-acetylglucosamine (GlcNAc) | Galactose (Gal) + N-acetylglucosamine (GlcNAc) |
| Linkage | β1-4 glycosidic bond | β1-4 glycosidic bond |
| Abbreviation | LacdiNAc, LDN | LacNAc, LN |
| Commonality | Less common than LacNAc in vertebrates | More common in vertebrates |
Historical Development of Glycobiological Understanding Pertaining to this compound Motifs
The field of glycobiology, which emerged in the late 1980s, brought together carbohydrate chemistry and modern molecular biology to understand the complex roles of sugars in biological systems. nih.gov The discovery and characterization of the LacdiNAc motif is a part of this broader scientific journey.
Initially, the LacdiNAc structure was considered rare in mammals and more characteristic of invertebrates, particularly parasitic helminths. encyclopedia.pubmdpi.com However, with the advent of more sensitive analytical techniques, this perception began to change. A pivotal moment in the understanding of LacdiNAc in vertebrates was its discovery on specific pituitary glycoprotein (B1211001) hormones. oup.com Research published in the late 1980s revealed the presence of sulfated LacdiNAc on the N-glycans of hormones like lutropin. nih.govoup.com This finding was significant as it demonstrated that this "unusual" glycan structure had a specific and conserved role in mammals. oup.com
Further research elucidated the enzymatic basis for its synthesis, identifying a specific β1,4-N-acetylgalactosaminyltransferase that was responsible for adding GalNAc to the N-glycans of these hormones. oup.com The identification of this enzyme and its substrate specificity provided a molecular explanation for the targeted presence of LacdiNAc on certain proteins. The use of lectins, which are proteins that bind to specific sugar structures, also played a crucial role in identifying glycoproteins carrying the LacdiNAc motif. For instance, Wisteria floribunda agglutinin (WFA) is a plant lectin that shows a high affinity for terminal β-linked GalNAc residues, making it a valuable tool for detecting LacdiNAc. oup.comsemanticscholar.org
Table 2: Key Milestones in the Understanding of LacdiNAc
| Year (Approx.) | Discovery/Development | Significance |
| Late 1980s | The term "glycobiology" is coined, marking a new era in carbohydrate research. nih.gov | Provided the interdisciplinary framework for studying complex glycans like LacdiNAc. |
| Late 1980s | Discovery of sulfated LacdiNAc on pituitary glycoprotein hormones. nih.govoup.com | Established the presence and specific functional context of LacdiNAc in vertebrates. |
| Early 1990s | Identification of a specific β1,4-N-acetylgalactosaminyltransferase for hormone glycosylation. oup.com | Revealed the enzymatic basis for the synthesis of the LacdiNAc motif on specific proteins. |
| Ongoing | Advanced analytical methods enable wider detection of LacdiNAc. encyclopedia.pubmdpi.com | Showed that LacdiNAc is more widely distributed in mammalian cells and tissues than previously thought. |
Overview of Its Ubiquitous Presence in Diverse Biological Systems
Once thought to be primarily a feature of invertebrate glycans, the LacdiNAc motif is now recognized as being present across a wide range of biological systems, from invertebrates to mammals, including humans. nih.govencyclopedia.pub
In invertebrates , particularly parasitic helminths, the LacdiNAc group is widely expressed on both N- and O-glycans. encyclopedia.pubmdpi.com This has led to research into its potential role in host-parasite interactions.
In vertebrates , the LacdiNAc motif is found on a variety of glycoproteins and glycolipids in different tissues and cell types. encyclopedia.puboup.com Its presence is not random; rather, it appears to be regulated in a tissue-specific manner. mdpi.com One of the most well-studied examples in mammals is its occurrence on pituitary glycoprotein hormones, where it plays a role in regulating their circulatory half-life. nih.gov Beyond hormones, LacdiNAc has been identified on other glycoproteins, and its expression can be altered in certain physiological and pathological states, such as cancer. researchgate.netsemanticscholar.org For example, elevated levels of glycoproteins with terminal LacdiNAc have been observed in several types of human cancers, suggesting its potential as a biomarker. semanticscholar.org
Recent studies have even identified the LacdiNAc motif in the milk of various mammals, including alpacas and bottlenose dolphins, expanding the known repertoire of milk oligosaccharides. biorxiv.orgbiorxiv.org This discovery suggests that LacdiNAc may have functional roles in infant nutrition and development. biorxiv.org The biosynthesis of LacdiNAc is dependent on the expression of specific β4GalNAcT enzymes, and the presence or absence of these enzymes in different cell types dictates whether a cell can produce glycoproteins with this motif. oup.com
Properties
Molecular Formula |
C23H38NO19Na |
|---|---|
Synonyms |
Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAc |
Origin of Product |
United States |
Occurrence and Distribution of Di N Acetyl D Lactosamine in Biological Architectures
Integration within Mammalian Glycoconjugates
In mammals, Di-N-Acetyl-D-Lactosamine is a crucial component of complex carbohydrate structures known as glycans, which are attached to proteins and lipids to form glycoconjugates. These modifications are critical for a wide array of biological functions.
N-Linked Glycoproteins and Their Branched Structures
N-linked glycosylation is a widespread protein modification where a pre-assembled oligosaccharide is attached to an asparagine residue of a nascent polypeptide chain. wikipedia.org The terminal modification of these N-linked glycans with a this compound (LacdiNAc) moiety is a well-documented phenomenon. nih.govnih.gov This specific glycosylation pattern is observed on a select group of glycoproteins and is implicated in crucial regulatory processes, such as controlling the circulatory half-life of hormones and mediating cell recognition. nih.gov
The core structure of N-glycans is typically composed of two N-acetylglucosamine and three mannose residues. wikipedia.org This core can be extensively branched and elongated with repeating units of N-acetyllactosamine (LacNAc), forming poly-N-acetyllactosamine chains. researchgate.netnih.gov These chains serve as scaffolds for further modifications, including the addition of the LacdiNAc motif. nih.gov
Table 1: Examples of Mammalian N-Linked Glycoproteins with LacdiNAc Modification
| Glycoprotein (B1211001) | Function |
|---|---|
| Luteinizing hormone | Hormone involved in reproduction nih.gov |
| Glycodelin | Glycoprotein with roles in reproduction and immune regulation nih.gov |
| Prolactin-like proteins | Hormones with diverse physiological roles nih.gov |
| Proopiomelanocortin | Pro-hormone that is cleaved to produce various peptide hormones nih.gov |
| Tenascin-R | Extracellular matrix glycoprotein involved in neural development nih.gov |
O-Linked Glycoproteins and Oligosaccharides
O-linked glycosylation involves the attachment of a sugar molecule to the hydroxyl group of a serine or threonine residue on a protein. sigmaaldrich.com While less common than on N-linked glycans, the presence of this compound on O-glycoproteins is of significant biological interest. nih.gov Initially, human zona pellucida glycoprotein 3 (ZP3) and bovine proopiomelanocortin were the primary examples of O-glycoproteins with LacdiNAc modifications. nih.govnih.gov
More recent research has identified several other extracellular matrix and matrix-related proteins that are modified with O-linked LacdiNAc. nih.govnih.gov Mass spectrometric analyses have revealed that a core 2-based tetrasaccharide often forms the structural basis for O-linked LacdiNAc. This structure can be further modified by the addition of fucose, sialic acid, or sulfate. nih.gov A novel phosphorylation of the subterminal N-acetylglucosamine within the LacdiNAc motif has also been discovered, indicating a new layer of regulatory control. nih.govnih.gov
Table 2: O-Linked Glycoproteins Identified with LacdiNAc Modification
| Glycoprotein | Primary Function/Association |
|---|---|
| Zona pellucida glycoprotein 3 (ZP3) | Sperm receptor on the egg's outer layer nih.govnih.gov |
| Proopiomelanocortin | Pituitary pro-hormone nih.gov |
| Extracellular matrix protein 1 (ECM1) | Involved in cell adhesion and proliferation nih.gov |
| AMACO (acidic microfibril-associated protein) | Component of the extracellular matrix nih.gov |
| Nidogen-1 | Basement membrane glycoprotein nih.gov |
| α-dystroglycan | Component of the dystrophin-glycoprotein complex nih.gov |
Glycosphingolipids and Their Glycan Cores
Glycosphingolipids (GSLs) are lipids with a carbohydrate headgroup that are integral components of cell membranes. The glycan cores of GSLs can be based on different structural series, including the lacto- and neolacto-series. nih.gov The structural distinction between these two series lies in the linkage of the fourth sugar unit to the third, which is N-acetyl-D-glucosamine. nih.gov Poly-N-acetyllactosamine chains, which are polymers of N-acetyllactosamine (a structural relative of this compound), are fundamental structures of the glycans found on glycolipids. nih.gov These chains can be further modified to create a vast diversity of GSL structures involved in cell signaling and recognition. acs.org
Presence in Human Milk Oligosaccharides (HMOs) as a Key Component
Human milk is a rich source of complex carbohydrates known as human milk oligosaccharides (HMOs). nih.gov N-acetyllactosamine is a key structural unit in these oligosaccharides. acs.orgresearchgate.net HMOs are the third most abundant component of human milk, following lactose (B1674315) and lipids. nih.gov They are composed of five primary monosaccharides: D-glucose, D-galactose, N-acetyl-D-glucosamine, L-fucose, and N-acetylneuraminic acid. nih.gov
The backbone structures of many complex HMOs consist of single or repeating lacto-N-biose (type 1) or N-acetyllactosamine (type 2) units, which can be arranged in linear or branched chains extending from a lactose core. researchgate.netbiorxiv.org These structures rarely have N-acetyl-D-glucosamine as the terminal unit, suggesting efficient capping by galactosyltransferases. nih.gov The diversity of HMOs, with over 160 identified structures, is generated by the addition of fucose and sialic acid to these core structures. biorxiv.org
Identification and Significance in Non-Mammalian Organisms and Pathogens
The occurrence of this compound and related structures is not limited to mammals. Lectins, which are carbohydrate-binding proteins, with specificity for N-acetyl-D-lactosamine have been isolated from the tubers of plants such as Arisaema intermedium and A. wallichianum. nih.gov
In invertebrates, the N-glycans can exhibit a wide range of unusual modifications. For instance, in the fruit fly Drosophila melanogaster, N-glycans can be difucosylated. nih.gov The nematode Caenorhabditis elegans possesses a unique "GalFuc" epitope on its N-glycans. nih.gov
In the context of pathogens, the sugar N-acetylglucosamine, a constituent of this compound, plays a significant role in regulating virulence. nih.gov For example, in polymicrobial infections, N-acetylglucosamine released by Gram-positive bacteria can stimulate Pseudomonas aeruginosa to produce virulence factors. nih.gov Furthermore, some bacteria can synthesize sialic acid, a common terminal sugar on glycans, using N-acetyl-D-mannosamine, a precursor that can be derived from N-acetylglucosamine. nih.gov This allows pathogens to mimic host cell surfaces and evade the immune system. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-acetyllactosamine |
| N-acetyl-D-glucosamine |
| D-galactose |
| D-glucose |
| L-fucose |
| N-acetylneuraminic acid |
| D-mannose |
Biosynthesis and Enzymatic Pathways Governing Di N Acetyl D Lactosamine Formation
Enzymology of the Core Di-N-Acetyl-D-Lactosamine Disaccharide Synthesis
The formation of the core LacDiNAc structure is catalyzed by a specific class of enzymes known as N-acetylgalactosaminyltransferases (GalNAcTs). Research has identified a UDP-GalNAc:GlcNAcβ-R β1→4-N-acetylgalactosaminyltransferase (β4GalNAcT) in the lactating bovine mammary gland. This enzyme is responsible for transferring an N-acetylgalactosamine (GalNAc) residue from the donor substrate UDP-GalNAc to an acceptor substrate that has a terminal, nonreducing N-acetylglucosamine (GlcNAc) residue. oup.com The resulting linkage is a β1→4 bond, forming the core LacDiNAc unit (GalNAcβ1→4GlcNAc). oup.com
While the synthesis of LacDiNAc involves a β4GalNAcT, the mechanism is closely related to the well-studied β(1→4)galactosyltransferases (β4GalTs) that synthesize the related N-acetyllactosamine (LacNAc) structure. β4GalTs are type II transmembrane proteins located in the trans-Golgi that catalyze the transfer of galactose from UDP-Galactose to a terminal GlcNAc residue on a glycan acceptor. nih.govresearchgate.net
The catalytic process of β4GalT-I, a key enzyme in LacNAc synthesis, follows a sequential ordered mechanism. nih.govresearchgate.net The process is initiated by the binding of a manganese ion (Mn²⁺), which is then followed by the binding of the UDP-Gal donor substrate. researchgate.net This binding induces a significant conformational change in the enzyme, shifting it from an "open" to a "closed" state. This change creates the binding site for the GlcNAc acceptor substrate. researchgate.net The transfer of the galactose moiety occurs via a direct displacement SN2-like mechanism. researchgate.net
Substrate specificity is a critical aspect of these enzymes.
Donor Specificity : β4GalT-I shows high specificity for UDP-Gal. It can transfer GalNAc from UDP-GalNAc, but with only 0.1% of the efficiency of galactose transfer from UDP-Gal. nih.gov This low efficiency is attributed to a tyrosine residue (Tyr289 in bovine β4Gal-T1) in the catalytic pocket that sterically hinders the N-acetyl group of GalNAc. nih.gov In contrast, the β4GalNAcT identified in the bovine mammary gland exclusively uses UDP-GalNAc as the donor substrate and cannot use UDP-Gal, UDP-Glc, or UDP-GlcNAc, indicating strict donor specificity. oup.commdpi.com
Acceptor Specificity : The β4GalNAcT from the bovine mammary gland acts on virtually any acceptor with a terminal nonreducing GlcNAc residue. oup.com Interestingly, the activity of this β4GalNAcT is modulated by α-lactalbumin (α-LA). In the presence of α-LA, the enzyme can also use glucose as an acceptor, and its activity towards GlcNAc is significantly increased. oup.com This interaction is a classic example of how a specifier protein can alter the acceptor specificity of a glycosyltransferase. nih.gov
| Enzyme Family | Primary Donor Substrate | Primary Acceptor Substrate (Terminal) | Key Product | Modulator |
| β(1→4)Galactosyltransferase (β4GalT) | UDP-Galactose | N-Acetylglucosamine (GlcNAc) | N-Acetyllactosamine (LacNAc) | α-Lactalbumin (changes acceptor to Glucose) |
| β(1→4)N-Acetylgalactosaminyltransferase (β4GalNAcT) | UDP-N-Acetylgalactosamine | N-Acetylglucosamine (GlcNAc) | This compound (LacDiNAc) | α-Lactalbumin (induces activity toward Glucose) |
Glycosyltransferases facilitate the transfer of monosaccharides from activated donor substrates to acceptor molecules. eurocarb2025.com The most common activated donors are nucleoside diphosphate (B83284) (NDP) sugars, with uridine (B1682114) diphosphate (UDP)-sugars being particularly prevalent in glycan biosynthesis. acs.orgnih.gov
In the context of LacDiNAc synthesis, the key glycosyl donor is UDP-N-acetylgalactosamine (UDP-GalNAc) . UDP-sugars are considered "high-energy" compounds because the diphosphate linkage provides a good leaving group (UDP), which facilitates the energetically favorable transfer of the sugar moiety to the hydroxyl group of the acceptor. eurocarb2025.comnih.gov These donor substrates are synthesized in the cytosol and must be actively transported into the lumen of the Golgi apparatus by specific nucleotide sugar transporters to be accessible to the glycosyltransferases. nih.gov The availability of these UDP-sugar donors within the Golgi is a crucial factor in the regulation of glycosylation. nih.gov
The regulation of glycosyltransferases, including the β4GalNAcT responsible for LacDiNAc synthesis, is a multi-layered process essential for controlling the final glycan structures on proteins and lipids. nih.gov
Key regulatory mechanisms include:
Gene Expression : The expression of glycosyltransferase genes can be highly regulated in a tissue-specific and developmental manner, controlling the presence and amount of the enzyme in a particular cell type. nih.gov
Subcellular Localization : Glycosyltransferases are type II transmembrane proteins that are localized to specific compartments of the Golgi apparatus (e.g., cis-, medial-, or trans-Golgi). oup.comnih.gov This compartmentalization ensures the ordered, sequential addition of monosaccharides as glycoproteins move through the secretory pathway. oup.comnih.gov The retention in the Golgi is mediated by signals in the cytoplasmic tail, transmembrane domain, and stem region of the enzymes. oup.comnih.gov
Substrate Availability : The activity of these enzymes is dependent on the concentration of both the donor (UDP-sugars) and acceptor substrates within the Golgi lumen. nih.gov The transport of UDP-sugars from the cytosol into the Golgi is a critical control point. nih.gov
Formation of Enzyme Complexes : Glycosyltransferases can form homo-oligomers or hetero-oligomeric complexes with other enzymes in the same pathway. oup.compnas.org The formation of a complex between sequential enzymes can facilitate the efficient passage of the intermediate product, effectively channeling the substrate through a specific glycosylation pathway and preventing competition from other enzymes. pnas.org
Post-Translational Modifications : Many glycosyltransferases are themselves glycoproteins and may undergo modifications like N-glycosylation or phosphorylation, which can affect their folding, stability, and enzymatic activity. nih.gov
Proteolytic Cleavage : Some glycosyltransferases can be proteolytically cleaved in their stem region, releasing a soluble, active catalytic domain that can be secreted from the cell. nih.gov
Elongation of Poly-N-Acetyllactosamine Chains and Related Glycan Structures
While this compound (LacDiNAc) is a known glycan structure, the more extensively studied elongated chains are composed of repeating N-acetyllactosamine (LacNAc) units, known as poly-N-acetyllactosamine (poly-LacNAc). nih.gov These chains are formed by the iterative and alternating action of two types of enzymes: β1,4-galactosyltransferases (B4GALTs) and β1,3-N-acetylglucosaminyltransferases (B3GNTs). nih.govresearchgate.net
The elongation process typically proceeds as follows:
A β1,4-galactosyltransferase (like β4GalT-I) adds a galactose from UDP-Gal to a terminal GlcNAc residue, forming a LacNAc unit (Galβ1-4GlcNAc). nih.govnih.gov
A β1,3-N-acetylglucosaminyltransferase (often called i-extension enzyme or iGnT) then adds a GlcNAc from UDP-GlcNAc in a β1-3 linkage to the newly added galactose residue. semanticscholar.org
This new terminal GlcNAc residue becomes the acceptor for the next action of a β1,4-galactosyltransferase, and the cycle repeats, leading to the formation of a linear polymer with the repeating structure [-3Galβ1-4GlcNAcβ1-]n. nih.gov
These poly-LacNAc chains can also be branched. The I-branching enzyme (a β1,6-N-acetylglucosaminyltransferase) can add a GlcNAc residue in a β1-6 linkage to a galactose residue within the linear poly-LacNAc chain. nih.govresearchgate.net This branch can then be further elongated by the alternating actions of B4GALTs and B3GNTs. researchgate.net The efficient synthesis of these complex structures relies on the complementary branch specificity of the various enzymes involved. semanticscholar.org For instance, β4GalT-I is particularly efficient at adding galactose to both linear and branched poly-LacNAc structures. nih.gov
Enzymatic Modifications of this compound Units
Once the core disaccharide units are synthesized, they can be further modified by other enzymes, which adds to the structural diversity and biological functionality of the final glycan. One of the most common modifications is sialylation.
Sialylation is the enzymatic transfer of a sialic acid residue to the terminal position of a glycan chain. This process is catalyzed by a family of enzymes called sialyltransferases (STs). researchgate.netnih.gov The activated sugar donor for this reaction is cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid). nih.govresearchgate.netresearchgate.net
Sialyltransferases are classified into four main families based on the acceptor sugar and the type of linkage they form: ST3Gal, ST6Gal, ST6GalNAc, and ST8Sia. researchgate.netnih.gov The terminal galactose or N-acetylgalactosamine residues of LacNAc and LacDiNAc-related structures are common acceptors for sialyltransferases. nih.gov
ST3Gal enzymes transfer sialic acid in an α2-3 linkage to a terminal galactose residue. nih.gov
ST6Gal enzymes, such as ST6Gal-I, transfer sialic acid in an α2-6 linkage to a terminal galactose residue. nih.gov
Fucosylation by Fucosyltransferases
Fucosylation is a critical modification of this compound and longer poly-LacNAc chains, involving the transfer of an L-fucose residue from a donor substrate, guanosine (B1672433) diphosphate-fucose (GDP-fucose), to the glycan acceptor. nih.govnih.gov This reaction is catalyzed by a family of enzymes known as fucosyltransferases (FUTs). mdpi.com The specific linkage of the fucose residue is determined by the specific FUT involved, leading to various important epitopes, such as the Lewis X antigen. nih.govoup.com
Different fucosyltransferases exhibit distinct specificities for the position on the N-acetylglucosamine (GlcNAc) residue where the fucose is attached.
α1,3-Fucosylation : Several human fucosyltransferases (FUT-III, IV, V, VI, VII, and IX) can attach fucose in an α1-3 linkage to the GlcNAc residue of a LacNAc unit. nih.govresearchgate.net This modification is fundamental to the formation of the Lewis X (Lex) and sialyl Lewis X (sLex) epitopes. Fucosyltransferase VII (FT-VII), for example, can fucosylate the penultimate GlcNAc, while Fucosyltransferase IV (FT-IV) can act on internal GlcNAc residues within a poly-LacNAc chain. nih.gov The enzyme most responsible for Lewis X synthesis in the brain, α1,3-FucTIX, preferentially fucosylates the terminal LacNAc unit. oup.com
α1,2-Fucosylation : This modification is carried out by enzymes like FUT-II, which adds a fucose residue in an α1-2 linkage to the terminal galactose of the LacNAc unit. researchgate.net
α1,4-Fucosylation : Certain enzymes, such as human fucosyltransferase III, are bifunctional and can also create an α1-4 linkage. nih.gov
The enzymatic fucosylation of poly-LacNAc structures is an efficient method for producing specific glycan structures, such as blood group and tumor-associated antigens, in a highly regio- and stereospecific manner. researchgate.net
Other Relevant Glycosyltransferase Activities
Beyond fucosylation, the synthesis and modification of the this compound backbone are governed by several other classes of glycosyltransferases. These enzymes are responsible for the initial chain elongation and for terminal modifications like sialylation.
Chain Elongation by Galactosyltransferases and N-Acetylglucosaminyltransferases:
The formation of the repeating [-Galβ(1,4)-GlcNAcβ(1,3)-]n structure of poly-LacNAc is catalyzed by the iterative and successive action of two main types of enzymes: β-1,4-galactosyltransferases (B4GALT) and β-1,3-N-acetylglucosaminyltransferases (B3GNT). nih.govnih.govnih.gov
β-1,4-Galactosyltransferase (B4GALT) : This enzyme transfers a galactose (Gal) residue from the donor UDP-galactose (UDP-Gal) to a terminal GlcNAc residue, forming the Galβ1→4GlcNAc linkage characteristic of Type 2 LacNAc. nih.govnih.gov B4GALT1 is one of the key enzymes involved in this process. nih.gov
β-1,3-N-Acetylglucosaminyltransferase (B3GNT) : This enzyme transfers an N-acetylglucosamine (GlcNAc) residue from the donor UDP-N-acetylglucosamine (UDP-GlcNAc) to a terminal galactose residue, creating the GlcNAcβ1→3Gal linkage. nih.govresearchgate.net This step is essential for extending the chain and allowing for the subsequent action of B4GALT. nih.gov
These two enzymes may physically associate within the Golgi apparatus to form a synthase complex, facilitating the efficient and coupled synthesis of the poly-LacNAc chain. nih.govnih.gov
Sialylation by Sialyltransferases:
Sialylation is another crucial modification where sialic acid residues, most commonly N-acetylneuraminic acid (Neu5Ac), are added to the terminal positions of the glycan chain. nih.gov This reaction is catalyzed by sialyltransferases (ST), which use cytidine monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) as the donor substrate.
α2,3-Sialyltransferases : These enzymes attach sialic acid in an α2-3 linkage to the terminal galactose residue of a LacNAc unit. researchgate.net
α2,6-Sialyltransferases : These enzymes, such as hST6Gal-I, create an α2-6 linkage to the terminal galactose. researchgate.net Some bacterial sialyltransferases, like the one from Photobacterium damsela, have the unique ability to sialylate internal galactose residues within a poly-LacNAc chain, creating multi-sialylated structures. nih.gov
The addition of sialic acid often terminates the elongation of the poly-LacNAc chain and is a key step in forming ligands for various cell adhesion molecules. nih.govnih.gov
Advanced Synthetic Methodologies for Di N Acetyl D Lactosamine and Its Derivatives
Chemoenzymatic Synthesis Strategies
Chemoenzymatic approaches combine the precision of enzymatic catalysis with the versatility of chemical synthesis, offering an efficient route to complex oligosaccharides like Di-N-Acetyl-D-Lactosamine. These strategies leverage the high specificity of enzymes to overcome challenges associated with traditional chemical methods, such as the need for extensive protecting group manipulations.
Application of Glycosyltransferases for Regioselective Glycosylation
Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule, forming a specific glycosidic bond with high regioselectivity and stereospecificity. sigmaaldrich.com Leloir glycosyltransferases, which utilize nucleotide sugars as donors, are particularly valuable in the synthesis of this compound. sigmaaldrich.comtudelft.nl These enzymes facilitate the formation of precise glycosidic linkages, avoiding the production of unwanted isomers and simplifying purification processes. sigmaaldrich.com
The synthesis of N-acetyllactosamine (LacNAc) type 1 oligomers has been successfully achieved through the sequential use of two recombinant Leloir-glycosyltransferases: a β1,3-galactosyltransferase from Escherichia coli and a β1,3-N-acetylglucosaminyltransferase from Helicobacter pylori. nih.gov This enzymatic approach allows for the controlled, regioselective addition of galactose and N-acetylglucosamine units to build the desired oligosaccharide chain. nih.gov The high specificity of these enzymes ensures the formation of the correct β(1→3) linkages, a task that can be challenging to achieve through purely chemical means.
| Enzyme | Source Organism | Donor Substrate | Acceptor Substrate | Product Linkage |
| β1,3-Galactosyltransferase | Escherichia coli O55:H7 | UDP-galactose | N-acetylglucosamine | β(1→3) |
| β1,3-N-acetylglucosaminyltransferase | Helicobacter pylori | UDP-N-acetylglucosamine | Galactose | β(1→3) |
Utilization of Glycosidases in Transglycosylation Reactions
β-N-Acetylhexosaminidases, for example, are retaining hydrolases that can be used for the synthesis of carbohydrates via transglycosylation. mdpi.com These enzymes catalyze the formation of a glycosidic bond with the same anomeric configuration as the donor substrate. While hydrolysis of the product can be a competing reaction, reaction engineering strategies such as using activated donor substrates and controlling reaction conditions can enhance the yield of the desired transglycosylation product. mdpi.com The transglycosylation abilities of β-D-galactosidases have also been investigated for the synthesis of galactosylated products. nih.gov
Multi-Enzyme Systems and Nucleotide Sugar Regeneration for Enhanced Yields
A significant challenge in the large-scale application of glycosyltransferases is the high cost of the required nucleotide sugar donors. researchgate.net To address this, multi-enzyme systems incorporating in situ regeneration of these activated donors have been developed. tudelft.nlgoogle.com These systems typically involve a catalytic cycle where the nucleotide diphosphate (B83284) (NDP) byproduct of the glycosyltransferase reaction is recycled back to the nucleotide triphosphate (NTP) and subsequently to the activated sugar donor. sigmaaldrich.com
Chemical Synthesis Approaches
While chemoenzymatic methods offer significant advantages, chemical synthesis remains a powerful tool for accessing this compound and its derivatives, particularly for the generation of unnatural analogs or when specific protecting group patterns are required.
Heyns Rearrangement for this compound Precursors
The Heyns rearrangement is a classical chemical method for the synthesis of 2-deoxy-2-amino sugars. nih.gov This reaction involves the rearrangement of an O-glycosylated ketohexose in the presence of an amine to form the corresponding 2-amino-2-deoxy-aldose. researchgate.net For the synthesis of N-acetyl-D-lactosamine, lactulose, an O-glycosylated fructose, serves as the starting material. researchgate.net
Initially, the reported yields for the Heyns rearrangement were low; however, modified reaction conditions have substantially increased the yields, making it a viable method for preparative-scale synthesis. The process is considered one of the most economical ways to produce these important building blocks. The synthesis of N-acetyl-d-galactosamine derivatives has also been achieved from d-tagatose (B3328093) via the Heyns rearrangement. colab.ws
| Starting Material | Product | Key Reaction |
| Lactulose | N-Acetyl-D-lactosamine | Heyns Rearrangement |
| D-Tagatose | N-Acetyl-D-galactosamine derivatives | Heyns Rearrangement |
Glycosylation Strategies for Stereoselective this compound Assembly
The stereoselective formation of the glycosidic bond is a central challenge in the chemical synthesis of oligosaccharides. beilstein-journals.org Various glycosylation strategies have been developed to control the stereochemistry at the anomeric center during the assembly of this compound. These methods often involve the use of specific protecting groups and activating agents to favor the formation of either the α or β linkage.
For the synthesis of β-glycosides of N-acetylglucosamine, the use of a participating group at the C-2 position, such as an N-acetyl or N-phthalimido group, is a common strategy to ensure the formation of the 1,2-trans glycosidic linkage via neighboring group participation. nih.gov The synthesis of β-d-GlcNAc-(1→4)-D-Glc disaccharides has been achieved starting from lactose (B1674315), avoiding a direct glycosylation step by employing epimerization and amination reactions. nih.gov Other strategies involve the use of specific donors and promoters, such as N-iodosuccinimide (NIS) and silver triflate (AgOTf), to achieve regioselective glycosylation. d-nb.info The choice of protecting groups on both the glycosyl donor and acceptor is crucial for achieving high stereoselectivity and yield. d-nb.info
Protecting Group Manipulations and Reaction Optimization
The chemical synthesis of this compound (LacdiNAc) and its derivatives is a complex undertaking that necessitates a sophisticated strategy for the selective protection and deprotection of multiple hydroxyl and amino functional groups. The choice of protecting groups is critical as it directly influences the reactivity of the monosaccharide building blocks and the stereochemical outcome of the crucial glycosylation reactions.
A variety of N-protecting groups have been explored in the synthesis of lactosamine-based structures. Commonly employed groups include the trichloroethoxycarbonyl (Troc), phthalimido (Phth), and trifluoroacetyl (TFAc) groups. These groups offer varying degrees of stability and can be removed under specific conditions, allowing for orthogonal protection strategies. For instance, the Troc group can be cleaved under reductive conditions using zinc, while the Phth group is typically removed with hydrazine. The TFAc group, which can also serve as a nuclear magnetic resonance (NMR) active tag, is removable under mild basic conditions. The strategic selection of these N-protecting groups is essential for directing the synthesis towards the desired product and for the construction of complex LacdiNAc-containing oligosaccharides.
In addition to N-protecting groups, the protection of hydroxyl groups is equally important. The use of benzyl (B1604629) ethers versus acetyl esters as protecting groups for the hydroxyl functionalities on the glycosyl donor and acceptor can significantly impact the yield and efficiency of the glycosylation reaction. It has been observed that benzylated acceptors often lead to higher yields in glycosylation reactions compared to their acetylated counterparts. This is attributed to the electronic and steric properties of the benzyl group, which can influence the reactivity of the hydroxyl groups.
Optimization of the glycosylation reaction itself is a key aspect of the synthetic strategy. This involves the careful selection of the glycosyl donor, the promoter, and the reaction conditions. For example, glycosyl trichloroacetimidates are frequently used as effective glycosyl donors due to their high reactivity. The choice of promoter, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or boron trifluoride etherate (BF3·OEt2), can influence the stereoselectivity of the glycosidic bond formation, favoring the formation of the desired β-linkage. The optimization of reaction parameters such as temperature, solvent, and reaction time is also crucial for maximizing the yield and purity of the final product.
A summary of common protecting groups and their characteristics is presented in the table below.
| Protecting Group | Abbreviation | Cleavage Conditions | Key Features |
| Trichloroethoxycarbonyl | Troc | Reductive (e.g., Zn/AcOH) | Stable to acidic and mild basic conditions. |
| Phthalimido | Phth | Hydrazinolysis (e.g., H2NNH2) | Provides anchimeric assistance, favoring β-glycoside formation. |
| Trifluoroacetyl | TFAc | Mild basic (e.g., K2CO3/MeOH) | Can also function as a 19F NMR reporter tag. |
| Benzyl | Bn | Hydrogenolysis (e.g., H2, Pd/C) | Generally increases reactivity of hydroxyl groups. |
| Acetyl | Ac | Basic hydrolysis (e.g., NaOMe/MeOH) | Can be less favorable for glycosylation yields compared to benzyl groups. |
Design and Synthesis of this compound-Based Probes and Conjugates
The unique biological roles of this compound have driven the development of various probes and conjugates to study its interactions and functions. These tools are essential for investigating the binding of LacdiNAc to lectins, such as galectins, and for visualizing its localization in biological systems.
The attachment of this compound to other molecules, such as proteins or surfaces, requires the introduction of a linker or spacer arm. This linker serves to distance the carbohydrate ligand from the point of attachment, minimizing steric hindrance and allowing for optimal interaction with its binding partners. A variety of linker functionalization strategies have been developed, often involving the introduction of an amine, azide, or alkyne group at the anomeric position of the reducing end sugar. These functional groups can then be used for conjugation via standard bioconjugation chemistries, such as amide bond formation or click chemistry.
Biotinylation is a widely used strategy for the development of probes for studying carbohydrate-protein interactions. Biotinylated LacdiNAc can be used in various affinity-based assays, such as enzyme-linked immunosorbent assays (ELISAs) and surface plasmon resonance (SPR), to quantify binding affinities and specificities. A common method for the biotinylation of LacdiNAc-containing oligosaccharides involves a two-step chemo-enzymatic approach. nih.govnih.gov This process is outlined below:
Enzymatic Oxidation: The primary hydroxyl group at the C6-position of the terminal galactose or N-acetylgalactosamine residue is selectively oxidized to an aldehyde using the enzyme galactose oxidase. nih.gov
Chemical Conjugation: The resulting aldehyde is then reacted with a biotin (B1667282) derivative containing a hydrazide or an aminooxy functional group, such as biotinamidohexanoic acid hydrazide, to form a stable hydrazone or oxime linkage, respectively. nih.govnih.gov
This method allows for the site-specific introduction of biotin at the non-reducing end of the oligosaccharide. The resulting biotinylated probes have been shown to be valuable tools for studying the binding of galectin-3. nih.govnih.gov
To enable the detection and visualization of this compound in biological systems, various reporter tags can be incorporated into its structure. These tags can be fluorescent molecules, NMR-active isotopes, or radioisotopes.
Fluorescent Probes: Fluorescently labeled LacdiNAc derivatives are powerful tools for fluorescence microscopy and flow cytometry. The synthesis of these probes typically involves the conjugation of a fluorescent dye, such as a cyanine (B1664457) dye (e.g., Cy3 or Cy5), to a functionalized LacdiNAc molecule. nih.govresearchgate.net The linker strategy described previously can be employed to attach the fluorescent dye. The choice of fluorophore depends on the specific application, with considerations for excitation and emission wavelengths, quantum yield, and photostability.
NMR-Active Probes: The incorporation of NMR-active nuclei, such as fluorine-19 (¹⁹F) or carbon-13 (¹³C), into the structure of this compound allows for the use of NMR spectroscopy to study its interactions and conformation. Fluorinated carbohydrate analogs are particularly useful as ¹⁹F NMR offers a high sensitivity and a large chemical shift range with no background signal in biological systems. beilstein-journals.orgresearchgate.net The synthesis of fluorinated LacdiNAc derivatives can be achieved by incorporating fluorinated monosaccharide building blocks during the chemical synthesis. Similarly, ¹³C-labeled LacdiNAc can be synthesized using ¹³C-enriched starting materials, providing a valuable tool for detailed structural and dynamic studies by NMR.
Radiolabeled Probes: For in vivo imaging techniques such as positron emission tomography (PET), this compound can be labeled with a positron-emitting radionuclide, such as gallium-68 (B1239309) (⁶⁸Ga). nih.gov The synthesis of these radiotracers involves the chelation of the radioisotope by a chelating agent that is conjugated to the LacdiNAc molecule. These radiolabeled probes can be used to non-invasively visualize the distribution and targeting of LacdiNAc-binding proteins in living organisms.
A summary of reporter tags and their applications is provided in the table below.
| Reporter Tag | Type | Detection Method | Applications |
| Biotin | Affinity Tag | Streptavidin/Avidin-based assays | ELISA, SPR, Western Blotting, Affinity Purification |
| Cyanine Dyes (e.g., Cy3, Cy5) | Fluorescent Tag | Fluorescence Microscopy, Flow Cytometry | Cellular imaging, localization studies |
| Fluorine-19 (¹⁹F) | NMR-Active Isotope | ¹⁹F NMR Spectroscopy | Conformational analysis, binding studies |
| Carbon-13 (¹³C) | NMR-Active Isotope | ¹³C NMR Spectroscopy | Structural elucidation, metabolic labeling |
| Gallium-68 (⁶⁸Ga) | Radioisotope | Positron Emission Tomography (PET) | In vivo imaging, biodistribution studies |
Structural Characterization and Conformational Analysis of Di N Acetyl D Lactosamine Motifs
High-Resolution Spectroscopic Techniques
Spectroscopic methods are powerful tools for determining the detailed molecular architecture of oligosaccharides like Di-N-Acetyl-D-Lactosamine. nih.gov These techniques provide data on atomic connectivity, the nature of chemical bonds, and the spatial arrangement of atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive technique for the structural analysis of oligosaccharides in solution. core.ac.ukslideshare.net It provides comprehensive information regarding the primary and secondary structure, including the identification of constituent monosaccharides, their anomeric configurations (α or β), and the specific linkages between them. nih.gov
For a this compound (Gal(β1-4)GlcNAc) motif, one-dimensional (1D) ¹H NMR spectra reveal characteristic signals for anomeric protons in a relatively clear region of the spectrum, whose chemical shifts and coupling constants (³J(H1,H2)) are indicative of their anomeric configuration. The N-acetyl groups also show distinct singlet peaks in the ¹H spectrum. nih.gov Two-dimensional (2D) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) experiments are used to establish through-bond scalar couplings, which helps in assigning all the protons within a single monosaccharide spin system.
HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. This allows for the complete assignment of the carbon skeleton and helps to identify the glycosidic linkage site by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximity of protons, which is crucial for determining the sequence of monosaccharides and the three-dimensional conformation around the glycosidic bond.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Gal(β1-4)GlcNAc Disaccharide in D₂O
| Atom | β-Galactose Residue | β-N-Acetylglucosamine Residue |
| ¹H Shifts | ||
| H-1 | ~4.45 (d) | ~4.68 (d) |
| H-2 | ~3.53 (dd) | ~3.75 (dd) |
| H-3 | ~3.68 (dd) | ~3.70 (dd) |
| H-4 | ~3.91 (d) | ~3.95 (dd) |
| H-5 | ~3.65 (m) | ~3.50 (m) |
| H-6 | ~3.78 (m) | ~3.85 (m) |
| NAc | - | ~2.05 (s) |
| ¹³C Shifts | ||
| C-1 | ~104.0 | ~98.5 |
| C-2 | ~72.5 | ~57.0 |
| C-3 | ~74.0 | ~75.0 |
| C-4 | ~69.8 | ~80.0 |
| C-5 | ~76.5 | ~76.0 |
| C-6 | ~62.0 | ~62.5 |
| NAc (CH₃) | - | ~23.5 |
| NAc (C=O) | - | ~175.5 |
Mass spectrometry (MS) is an indispensable tool for determining the composition and sequence of N-linked glycans. nih.gov When coupled with tandem mass spectrometry (MS/MS), it provides detailed structural information, including the glycosidic linkage positions. For the analysis of this compound, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions.
In an MS/MS experiment, the precursor ion corresponding to the disaccharide is selected and fragmented through methods like Collision-Induced Dissociation (CID). The resulting fragment ions provide a wealth of structural data. The fragmentation of glycosidic bonds leads to the formation of characteristic B and Y ions, which reveal the monosaccharide sequence. Cross-ring cleavage fragments, denoted as A and X ions, can provide information about the positions of the glycosidic linkages. The mass difference between fragment ions allows for the determination of the monosaccharide composition.
Interactive Data Table: Predicted m/z Values for Key MS/MS Fragment Ions of a Sodiated this compound Moiety ([M+Na]⁺, m/z 406.1)
| Ion Type | Description | Predicted m/z |
| Y₁ | GlcNAc + Na⁺ | 244.1 |
| B₂ | Gal + Na⁺ | 203.1 |
| Y₀ | Na⁺ | 23.0 |
| [M+Na-H₂O]⁺ | Loss of water | 388.1 |
| ⁰,²A₂ | Cross-ring cleavage of Gal | 346.1 |
Note: m/z values are monoisotopic and calculated for the sodiated adduct, a common species in glycan MS.
Conformational Dynamics and Flexibility of this compound Chains
While the primary structure of this compound is well-defined, its three-dimensional conformation is dynamic and flexible. This flexibility is primarily centered around the β(1-4) glycosidic linkage, which connects the galactose (Gal) and N-acetylglucosamine (GlcNAc) residues. The conformation of this linkage is described by two main torsion angles: Φ (phi) and Ψ (psi).
The internal motion and conformational preferences of oligosaccharides are influenced by the stereochemistry of their linkages. nih.gov Molecular dynamics (MD) simulations are widely used to explore the conformational landscape of glycans, revealing the energetically favorable orientations of the linked monosaccharide units. nih.gov These computational studies, often complemented by experimental data from NMR (such as Nuclear Overhauser Effects and J-couplings), show that while there is flexibility, certain conformations are more populated than others. researchgate.net The N-acetyl group of the GlcNAc residue can also play a role in stabilizing specific folded conformations through intramolecular interactions. researchgate.net The pyranose rings themselves are not static and can undergo puckering, typically existing in stable chair conformations from which transitions are rare. nih.gov However, exocyclic groups exhibit more frequent rotational transitions. nih.gov This inherent flexibility is crucial for the ability of LacNAc-containing glycans to adapt their shape to fit into the binding pockets of various proteins.
Interactive Data Table: Typical Glycosidic Torsion Angle Ranges for β(1-4) Linkages in Solution
| Torsion Angle | Definition | Typical Range (degrees) |
| Φ (Phi) | H1(Gal) - C1(Gal) - O4(GlcNAc) - C4(GlcNAc) | +40 to +60 |
| Ψ (Psi) | C1(Gal) - O4(GlcNAc) - C4(GlcNAc) - C5(GlcNAc) | -10 to +10 |
Note: These values represent populated conformational states and can vary based on the molecular environment.
X-ray Crystallography of Protein-Glycan Complexes Involving this compound
X-ray crystallography is the most powerful technique for obtaining high-resolution, three-dimensional structures of molecules in their crystalline state. nih.govspringernature.com While crystallizing isolated, flexible oligosaccharides is challenging, X-ray crystallography provides unparalleled atomic-level detail of this compound motifs when they are bound to a protein receptor, such as a lectin or an antibody. nih.gov
The process involves co-crystallizing the purified protein with the glycan and then exposing the crystal to an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the molecular model of the protein-glycan complex is built and refined. nih.gov These structures reveal the precise conformation adopted by the LacNAc unit upon binding and detail the specific network of interactions—including hydrogen bonds, van der Waals forces, and CH-π interactions—that stabilize the complex. This information is fundamental for understanding the molecular basis of glycan recognition and is crucial for structure-based drug design. nih.gov Analysis of numerous protein-LacNAc complex structures in the Protein Data Bank (PDB) has revealed how the "scaffold" of the protein binding site selects a specific conformation of the otherwise flexible glycan from its solution-state ensemble.
Interactive Data Table: Examples of Protein Data Bank (PDB) Entries Featuring this compound (LacNAc) Complexes
| PDB ID | Protein Name | Description | Resolution (Å) |
| 1LGB | Galectin-1 | Human galectin-1 in complex with LacNAc | 2.10 |
| 2NN8 | Galectin-3 | Human galectin-3 carbohydrate recognition domain with LacNAc | 1.80 |
| 4XBL | C-type lectin (Mincle) | Human Mincle C-type lectin domain bound to a LacNAc-containing glycolipid | 1.70 |
| 1OKL | Ricin B-chain | Ricin B-chain complexed with LacNAc | 2.50 |
Interactions of Di N Acetyl D Lactosamine with Glycan Binding Proteins Lect
Molecular Recognition by Mammalian Lectins
Mammalian lectins, a diverse group of proteins, play crucial roles in cell-cell recognition, signaling, and pathogen defense. The interaction of these lectins with LacdiNAc is a key aspect of their biological activity.
Galectins are a family of β-galactoside-binding lectins characterized by a conserved carbohydrate-recognition domain (CRD). Galectin-3, a unique member of this family with a chimeric structure, is implicated in cancer progression and inflammation. mdpi.com Emerging research has highlighted the N,N-diacetyllactosamine (LacdiNAc) epitope as a selective ligand for Galectin-3. mdpi.com
Studies have demonstrated that while LacdiNAc is not highly abundant in mammalian cells, its expression can be altered in certain types of cancer. mdpi.com This has spurred interest in understanding its interaction with Galectin-3. In one study, biotinylated LacdiNAc-based tetrasaccharides were synthesized and their binding to Galectin-3 was investigated. It was found that these modified LacdiNAc structures were bound more effectively by Galectin-3 compared to their unmodified counterparts, and they exhibited high selectivity for Galectin-3 over Galectin-1. mdpi.com
The affinity of N-acetyllactosamine (LacNAc), a related disaccharide, for the CRD of Galectin-3 is significantly higher than that of lactose (B1674315). This increased affinity is attributed to the N-acetyl group at the 2-position of the glucose unit, which can form additional interactions with amino acid residues such as Glu-165 and Arg-186 within the Galectin-3 binding site. nih.gov Further modifications to the lactosamine scaffold, such as the introduction of an aromatic substituent at the C-3′ position of the galactose unit, have been shown to further enhance binding affinity for Galectin-3. nih.gov
The binding of a 3′-O-sulfated N-acetyllactosamine analog to human Galectin-3 was determined by isothermal titration calorimetry (ITC) to have a dissociation constant (Kd) of 14.7 µM. nih.govresearchgate.net This represented a six-fold increase in affinity compared to methyl β-D-lactoside (Kd of 91 µM). nih.govresearchgate.net
Binding Affinities of Lactosamine Analogs to Human Galectin-3
| Ligand | Dissociation Constant (Kd) | Method |
|---|---|---|
| 3′-O-sulfated propargylated LacNAc | 14.7 µM | ITC |
| 3′-O-sulfated PNP lactose | 20.4 µM | ITC |
| 3′-O-sulfated PNP LacNAc | 22.2 µM | ITC |
| 3′-O-sulfated propargylated lactose | 37.0 µM | ITC |
| methyl β-D-lactoside | 91.0 µM | ITC |
Selectins are a family of C-type lectins that play a critical role in leukocyte trafficking and inflammation. nih.gov Their interactions with carbohydrate ligands are essential for the initial tethering and rolling of leukocytes on the endothelial surface. The canonical ligand for selectins is the tetrasaccharide Sialyl Lewis X (sLex), which has the structure Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAc.
While the core of sLex is a lactosamine structure, the direct interaction of Di-N-Acetyl-D-Lactosamine with selectins is not as well-characterized as that of its sialylated and fucosylated derivatives. The binding of selectins is highly dependent on the presence of both sialic acid and fucose residues.
Beyond galectins and selectins, the LacdiNAc motif is recognized by other lectins. For instance, a lectin purified from the tubers of Arisaema utile (AUL) was found to be inhibited by N-acetyl-D-lactosamine. scirp.org This suggests that AUL possesses a binding site that can accommodate the LacNAc structure.
The mammalian hepatic asialoglycoprotein receptor, a C-type lectin, exhibits a preference for N-acetylgalactosamine over galactose. nih.gov Structural studies have revealed that a histidine residue within the carbohydrate-recognition domain of this receptor interacts directly with the methyl group of the N-acetyl substituent of N-acetylgalactosamine, providing a basis for this selectivity. nih.gov This highlights the importance of the N-acetyl group in mediating specific interactions with certain C-type lectins.
Biophysical Characterization of Glycan-Protein Binding
A variety of biophysical techniques are employed to quantitatively characterize the interactions between this compound and glycan-binding proteins. These methods provide valuable insights into the thermodynamics and kinetics of binding.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques for studying biomolecular interactions. SPR allows for the real-time, label-free analysis of binding kinetics, providing association (kon) and dissociation (koff) rate constants, from which the dissociation constant (Kd) can be calculated. ITC, on the other hand, directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the change in enthalpy (ΔH), entropy (ΔS), and the binding stoichiometry (n), in addition to the Kd. nih.govresearchgate.net
In the context of this compound, SPR has been utilized to investigate the binding of biotinylated LacdiNAc-based oligosaccharides to Galectin-3. mdpi.com These studies have provided quantitative data on the enhanced binding affinity of these modified glycans.
ITC has been instrumental in dissecting the thermodynamic driving forces behind the interaction of lactosamine analogs with Galectin-3. For example, the binding of a 3′-O-sulfated N-acetyllactosamine analog to human Galectin-3 was characterized by a Kd of 14.7 µM, as determined by ITC. nih.govresearchgate.net
Fluorescence polarization (FP) is a solution-based technique that can be used to measure binding affinities. glycopedia.eu It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. When a small, fluorescently tagged carbohydrate like a derivative of this compound binds to a much larger protein, its tumbling rate in solution decreases, leading to an increase in the polarization of its emitted fluorescence. This change in polarization can be used to determine the Kd of the interaction. glycopedia.eu The binding of N-dansylgalactosamine to winged-bean tuber lectin has been studied using fluorescence quenching titrations, revealing an association constant of 2.59 x 105 M-1. nih.gov
Other spectroscopic methods, such as fluorescence spectroscopy, can also provide insights into glycan-protein interactions. nih.gov Changes in the intrinsic fluorescence of a protein, often from tryptophan residues, upon carbohydrate binding can be monitored to determine binding affinities.
Biophysical Techniques for Studying this compound-Protein Interactions
| Technique | Parameters Measured | Key Advantages |
|---|---|---|
| Surface Plasmon Resonance (SPR) | kon, koff, Kd | Real-time, label-free, kinetic information |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS, n | Complete thermodynamic profile, solution-based |
| Fluorescence Polarization (FP) | Kd | Solution-based, high-throughput potential |
Mechanistic Insights into Multi-Valency in Glycan-Lectin Interactions
Influence of Glycan Architecture on Binding Avidity
Research has demonstrated that increasing the density of this compound on a scaffold, such as a protein, can significantly enhance binding avidity. For instance, studies using neo-glycoproteins, where synthetic glycans are conjugated to a protein scaffold like bovine serum albumin (BSA), have provided quantitative insights. A study involving the presentation of a tetrasaccharide terminating in this compound (LacdiNAc-LacNAc) on a BSA scaffold showed a clear correlation between ligand density and binding strength to human galectin-3. nih.govnih.gov
As the number of LacdiNAc-terminated glycans per BSA molecule increased, the avidity of the interaction with galectin-3 was enhanced by up to 100-fold, especially at galectin-3 concentrations relevant to physiological and pathological states. nih.gov This enhancement underscores that a higher local concentration of the glycan epitope facilitates more effective multivalent binding, leading to a more stable lectin-glycan complex. The architecture of the multivalent ligand must allow for an optimal spatial match with the carbohydrate recognition domains (CRDs) of the oligomeric lectin. For galectin-3, which can form pentamers upon ligand binding, a multivalent presentation of this compound allows for the cross-linking of lectin molecules, further stabilizing the interaction. nih.gov
| Neo-glycoprotein (LacdiNAc-LacNAc-BSA) | Number of Glycans per BSA | Apparent Dissociation Constant (Kd) for Galectin-3 (nM) | Binding Enhancement Factor* |
|---|---|---|---|
| Low Density | ~5 | 110 | 1 |
| Medium Density | ~14 | 20 | ~20 |
| High Density | ~20 | 10 | ~100 |
Role of Glyco-Clustering in Enhanced Recognition
Glyco-clustering, the presentation of multiple carbohydrate ligands in close proximity, is the fundamental mechanism behind the avidity enhancement seen in multivalent interactions. This clustering facilitates a significant increase in binding strength compared to the corresponding monovalent ligand. The "multivalent effect" can be quantified by comparing the inhibitory concentration (IC50) or the dissociation constant (Kd) of the multivalent construct to that of its monovalent counterpart.
The effectiveness of glyco-clustering depends on achieving an optimal arrangement of ligands that matches the spacing of the binding sites on the target lectin. Synthetic glycoclusters with varying valencies (number of glycan units) and scaffold architectures have been developed to probe these interactions. For this compound, its presentation on multivalent scaffolds has been shown to be a potent strategy for targeting lectins like galectin-3, which has a known preference for this glycan motif. nih.gov
| Ligand Type | Structure | Relative Binding Affinity/Potency | Key Finding |
|---|---|---|---|
| Monovalent | Single this compound unit | Low (mM range) | Represents the intrinsic, weak affinity of a single epitope-CRD interaction. |
| Multivalent (High Density) | This compound clusters on a BSA scaffold | High (nM range) | Demonstrates a significant avidity gain (up to 100-fold enhancement) due to the glyco-cluster effect. nih.gov |
Role of Di N Acetyl D Lactosamine in Cellular and Molecular Processes
Modulation of Cell-Cell Adhesion and Communication
N-acetyllactosamine (LacNAc) is integral to the molecular machinery that governs how cells adhere to one another and communicate. As a key component of glycoproteins and glycolipids on the cell surface, LacNAc-containing structures function as recognition sites for specific carbohydrate-binding proteins known as lectins. biosynth.com
Galectins, a family of soluble lectins, specifically bind to β-galactoside sugars like LacNAc. wikipedia.orgmdpi.com By cross-linking glycoproteins on adjacent cells, galectins can form a lattice-like network that physically bridges cells, thereby mediating cell-cell adhesion. mdpi.com For instance, galectin-3 can associate into multivalent complexes that effectively link cells together or connect cells to the extracellular matrix. wikipedia.org The strength and specificity of this binding are often enhanced when LacNAc units are repeated to form poly-N-acetyllactosamine chains, which act as high-affinity ligands for galectins. wikipedia.orgmdpi.com
The role of LacNAc in adhesion is also evident in its presence on integrins, a major family of cell adhesion receptors. nih.gov The N-glycans on integrin subunits, which are essential for their proper function, often contain LacNAc. nih.gov Alterations in the structure of these glycans can directly impact the adhesive properties of the cell. nih.govnih.gov Furthermore, LacNAc is a core component of the Sialyl LewisX antigen, a tetrasaccharide found on the surface of leukocytes that is crucial for their adhesion to endothelial cells at sites of inflammation. biosynth.com This interaction is a key step in immune cell trafficking. researchgate.net
| Protein Family | Specific Example | Role in Adhesion | Interaction with LacNAc |
|---|---|---|---|
| Galectins | Galectin-3 | Mediates cell-cell and cell-matrix adhesion by cross-linking glycoproteins. wikipedia.orgmdpi.com | Binds directly to LacNAc and poly-N-acetyllactosamine structures on cell surface glycans. mdpi.com |
| Integrins | α5β1-integrin | A primary receptor for extracellular matrix proteins like fibronectin. nih.gov | N-glycosylation containing LacNAc is essential for its proper structure and function. nih.gov |
| Selectins | E-selectin | Adhesion molecule on endothelial cells that captures leukocytes. biosynth.com | Recognizes the Sialyl LewisX structure, of which LacNAc is a critical component. biosynth.com |
Involvement in Cellular Signaling Pathways
The influence of N-acetyllactosamine extends beyond physical adhesion to the intricate world of cellular signaling. As a component of N-glycans, it can modulate the function of cell surface receptors and thereby influence intracellular signaling cascades. c-nag.comresearchgate.net The degree of branching in N-glycans, which is often determined by the addition of LacNAc units, can impact the activity of cell surface signaling proteins. c-nag.comresearchgate.net
Glycosylation of receptor tyrosine kinases (RTKs) and integrins, both critical signaling molecules, can affect their clustering, ligand binding, and subsequent signal transduction. mdpi.comnih.gov For example, N-glycans on integrins mediate interactions not only with the cytoskeleton but also with signaling molecules, leading to the activation of pathways that regulate gene expression, cell growth, and survival. nih.gov Specifically, integrin α6β4 is known to activate Rac1, PKC, PI3K, and ERK signaling pathways, and its function is modulated by its glycosylation state. mdpi.com
Furthermore, the interaction between galectins and LacNAc-containing glycans is a direct signaling event. This binding can trigger a variety of cellular responses, including the regulation of T-cell receptor activation and the induction of apoptosis. wikipedia.org The N-acetylglucosamine (GlcNAc) component of LacNAc can also influence signaling through O-linked glycosylation of intracellular proteins, including transcription factors like NFκB, c-myc, and p53, thereby directly regulating gene expression. c-nag.comresearchgate.net
Contribution to Glycoprotein (B1211001) and Glycolipid Functionality
Di-N-Acetyl-D-Lactosamine is a fundamental repeating unit, known as N-acetyllactosamine (LacNAc), in a wide array of glycoconjugates. wikipedia.orgnih.gov It is a universal component of the antennae of complex and hybrid N-glycans and is also found in O-glycans and various glycolipids. nih.gov The functionality of these molecules is profoundly influenced by the presence and structure of LacNAc units.
The addition of LacNAc units to a glycan chain can be repeated, leading to the formation of linear polymers called poly-N-acetyllactosamine (poly-LacNAc). nih.govnih.gov These chains serve as scaffolds that can be further modified with other sugars, such as sialic acid and fucose, to create a diverse range of functional epitopes. researchgate.netnih.gov These terminal structures are critical for molecular recognition events. For example, poly-LacNAc chains are the backbones for ABO blood group antigens and the Sialyl Lewis X ligand, which is vital for immune cell trafficking. researchgate.netsemanticscholar.org
| Glycoconjugate Type | Role of LacNAc | Resulting Functionality |
|---|---|---|
| N-glycoproteins | Forms the antennae of complex and hybrid N-glycans. nih.gov Can be extended into poly-N-acetyllactosamine chains. nih.gov | Provides binding sites for lectins (e.g., galectins), modulates receptor signaling, essential for protein function. wikipedia.orgnih.gov |
| O-glycoproteins | Can be a component of O-glycan chains. nih.gov | Contributes to the structure of mucins and other O-linked glycoproteins involved in protection and lubrication. |
| Glycolipids | Forms the backbone of lactoseries glycolipids. oup.comnih.gov | Involved in cell-cell recognition, acts as cell surface antigens, and can serve as receptors for pathogens. oup.com |
Influence on Protein Folding and Stability (from a glycan perspective)
While this compound is a specific disaccharide, its role in protein folding and stability is best understood from the broader perspective of N-linked glycosylation, where it is a key structural unit. The attachment of N-glycan chains to proteins is a critical post-translational modification that significantly influences their three-dimensional structure. longdom.orgportlandpress.com
The process of N-linked glycosylation begins in the endoplasmic reticulum as a protein is being synthesized. longdom.org The addition of these large, hydrophilic glycan chains can act as a molecular chaperone, guiding the protein towards its correct conformation and preventing misfolding and aggregation. longdom.orgpnas.org Several mechanisms contribute to this stabilizing effect:
Conformational Restriction : The bulky glycan structures can reduce the conformational space available to the unfolded polypeptide chain, thereby entropically favoring the folded state and accelerating the folding process. portlandpress.comnih.gov
Thermodynamic Stability : Glycans can form a protective layer around the folded protein, shielding it from proteolysis and denaturation under stress conditions such as changes in temperature or pH. longdom.orgpnas.org The removal of N-glycans often leads to a decrease in the kinetic and thermodynamic stability of a protein. portlandpress.comnih.gov
Studies have shown that the stabilizing effect can be cumulative, with a thermal stabilization of approximately 0.6–0.9°C per added glycan observed in some experiments. pnas.org This stabilization is often enthalpic in origin, resulting from favorable interactions like hydrogen bonding between the sugars and amino acid residues on the protein surface. pnas.orgnih.gov Therefore, the incorporation of this compound into N-glycans is an integral part of a fundamental biological process that ensures proteins achieve and maintain their functional structures. nih.gov
Glycobiological Roles as a Prebiotic or Modulator of Microbial Interactions
N-acetyllactosamine (LacNAc) exhibits significant glycobiological roles that extend to influencing microbial communities and mediating host-microbe interactions. It is recognized for having prebiotic effects, meaning it can selectively support the growth and activity of beneficial microorganisms. wikipedia.orgmedchemexpress.com A notable example is its presence as a structural component of human milk oligosaccharides (HMOs), which are known to shape the developing infant gut microbiota. wikipedia.org
Beyond its prebiotic potential, the N-acetylglucosamine (GlcNAc) component of LacNAc is a key signaling molecule in the microbial world. researchgate.netnih.gov Bacteria and fungi can sense and respond to GlcNAc in their environment, which often originates from the breakdown of host glycans or microbial cell walls. plos.orgnih.gov This sensing can trigger significant changes in microbial behavior and virulence.
Bacterial Signaling : In pathogenic bacteria like E. coli, GlcNAc can regulate the expression of virulence factors, including fimbriae and fibers that are crucial for biofilm formation. c-nag.comnih.gov In polymicrobial infections, GlcNAc released by one species can enhance the virulence of another, such as Pseudomonas aeruginosa. plos.org
Fungal Pathogenesis : For the human fungal pathogen Candida albicans, GlcNAc acts as a signaling molecule that induces a morphological switch from a yeast form to a more invasive hyphal form, a key step in its pathogenesis. c-nag.comresearchgate.netnih.gov
Host-Pathogen Adhesion : Sialic acid, which often caps LacNAc units on host cell surfaces, can be cleaved by bacterial enzymes called neuraminidases. nih.gov This action unmasks the underlying galactose of the LacNAc unit, which can then serve as an adhesion point for pathogens like Streptococcus pneumoniae, promoting biofilm formation and colonization. nih.gov
These interactions highlight that this compound and its components are not merely structural elements but are active participants in the complex interplay between hosts and their microbial inhabitants.
Advanced Research Methodologies and Tools for Di N Acetyl D Lactosamine Studies
Glycan Array Technologies for High-Throughput Interaction Profiling
Glycan array technology has revolutionized the study of carbohydrate-macromolecule interactions by enabling high-throughput analysis in a miniaturized format. nih.gov These arrays consist of a collection of immobilized glycans on a solid support, which can be probed with proteins, cells, or viruses to identify specific binding partners. nih.gov This method is particularly suited for glycobiology as it requires only small amounts of sample to perform parallel screening of numerous interactions. mdpi.com
The primary application of glycan arrays is to profile the binding specificity of glycan-binding proteins (GBPs), such as lectins and antibodies. nih.govnih.gov For instance, arrays featuring Di-N-Acetyl-D-Lactosamine and its structural variants can be used to screen for proteins that recognize this specific motif. This has been instrumental in understanding the surface interactions of various microorganisms and in the development of vaccines. nwo.nl The technology has evolved from simple binding studies to include more complex kinetic analyses of these interactions. mdpi.com
Recent advancements include the development of cell-based glycan arrays, where glycans are displayed in their natural context on the cell surface. nih.gov This approach provides a more physiologically relevant system for studying interactions. Another innovation is the multiplex glycan bead array (MGBA), which allows for the simultaneous analysis of hundreds of samples and glycans in a single assay, making it ideal for large-scale studies, such as biomarker discovery in patient cohorts. researchgate.net
Table 1: Comparison of Glycan Array Platforms
| Array Type | Principle | Key Advantage | Primary Application |
|---|---|---|---|
| Printed Microarray | Chemically synthesized or natural glycans are covalently attached to a solid surface (e.g., glass slide). | High-throughput screening of a large number of defined glycan structures. mdpi.com | Profiling specificity of lectins, antibodies, and pathogens. nih.gov |
| Cell-Based Array | Glycoengineered cells display specific glycans in their native membrane environment. nih.gov | Presents glycans in a physiologically relevant context, including clustering and membrane dynamics. nih.gov | Studying complex interactions involving membrane-associated factors. nih.gov |
| Multiplex Bead Array | Glycans are immobilized on spectrally coded beads, allowing for solution-phase analysis. researchgate.net | High-throughput and high-content analysis of many samples and glycans simultaneously. researchgate.net | Large population-based studies and biomarker discovery. researchgate.net |
Development of Glycoengineered Cells and Organoids for Glycan Research
Glycoengineering involves the manipulation of glycosylation pathways in cells to produce specific glycan structures. nih.gov The use of gene-editing technologies like CRISPR/Cas9 has enabled precise and stable engineering of the glycosylation machinery in mammalian cells. nih.gov This allows researchers to create libraries of cells that display distinct glycomes, providing a powerful tool to dissect the function of specific glycans such as this compound. nih.govnih.gov
By knocking out or knocking in specific glycosyltransferase genes, scientists can control the synthesis of complex glycans. youtube.com For example, a "SimpleCell" approach aims to reduce the complexity of the glycome by preventing the elongation of glycans, which simplifies their analysis by mass spectrometry. youtube.com These engineered cell lines can be used to produce specific glycoforms of therapeutic proteins or to create cell-based glycan arrays that present glycans in their natural context. nih.govjohnshopkins.edu
A significant advancement in this field is the development of glycoengineered organoids. researchgate.net These three-dimensional, tissue-like structures provide a more physiologically relevant model to study how individual glycoconjugates impact tissue formation, cell-cell interactions, and host-pathogen interactions. researchgate.net For instance, researchers have developed miniature intestines (organoids) from human tissue with a controllable layer of sugar molecules to investigate the role of glycans in gut development and diseases like colitis and cancer. nwo.nl
Computational Approaches and Molecular Dynamics Simulations for Glycan Conformational and Interaction Analysis
Computational methods are indispensable for understanding the three-dimensional structures of glycans and their interactions with other molecules. Due to their inherent flexibility, glycans can adopt multiple conformations, and computational tools help to explore this conformational landscape.
Molecular dynamics (MD) simulations, in particular, provide insights into the dynamic behavior of glycans and their binding to proteins. nih.gov These simulations can model the interactions between a glycan like this compound and its binding partner at an atomic level, revealing the specific forces and residues that stabilize the complex. For example, MD simulations have been used to study the interaction of N-acetyl-D-glucosamine, a component of LacNAc, with viral proteins, providing a basis for understanding its potential to inhibit viral pathogenicity. nih.gov Similarly, simulations have been employed to study the crystal morphology of related compounds like N,N'-diacetylchitobiose, highlighting the importance of solvent effects. nih.gov These computational analyses complement experimental data by providing a dynamic and detailed view of molecular recognition events.
Table 2: Key Computational Tools in Glycan Research
| Methodology | Purpose | Information Gained |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a glycan when bound to a protein receptor. | Binding affinity, key interacting residues, and potential binding modes. nih.gov |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. nih.gov | Conformational flexibility of glycans, stability of glycan-protein complexes, and role of solvent. nih.gov |
| Quantum Mechanics (QM) | Provides highly accurate calculations of molecular electronic structure. | Detailed energetics of glycosidic bond formation and cleavage. |
Innovations in Chemoenzymatic Synthesis for Glycan Library Generation
The structural complexity and diversity of glycans make their pure chemical synthesis challenging. rsc.org Chemoenzymatic synthesis has emerged as a powerful and attractive approach that combines the precision of enzymes with the flexibility of chemical methods. rsc.org This strategy avoids the need for extensive protecting group manipulations common in chemical synthesis and ensures high selectivity in the formation of glycosidic bonds. rsc.org
This method is particularly valuable for generating libraries of complex glycans, which are essential for functional studies and for populating glycan arrays. nih.govescholarship.org A common strategy, termed Core Synthesis/Enzymatic Extension (CSEE), involves the chemical synthesis of a core glycan structure, which is then elaborated upon by a panel of robust glycosyltransferases to generate a diverse range of larger glycans. nih.govrsc.org For example, core structures containing terminal N-acetyl-D-glucosamine (GlcNAc) can be enzymatically extended to produce various N-glycans. escholarship.org Researchers have successfully used this approach to prepare libraries of dozens of structurally defined N-glycans, including isomers, in milligram quantities. nih.gov The sequential use of recombinant glycosyltransferases in one-pot synthesis approaches further streamlines the production of specific oligomers, such as those containing LacNAc type 1 repeats. nih.gov
Application of Quantitative Glycomics and Glycoproteomics for Comprehensive Analysis
Glycomics and glycoproteomics are system-wide studies of glycans and glycoproteins, respectively. nih.gov Mass spectrometry (MS) is the core technology for these analyses, providing detailed information on glycan composition, sequence, and linkage. mq.edu.au Quantitative approaches are crucial for identifying changes in glycosylation associated with different physiological or disease states. researchgate.net
Glycoproteomics, on the other hand, analyzes intact glycopeptides. nih.gov This is more challenging but provides site-specific information, linking a particular glycan structure to a specific site on a specific protein. nih.govnih.gov Advances in MS fragmentation techniques, such as Electron-Transfer/Higher-Energy Collisional Dissociation (EThcD), have significantly improved the ability to accurately identify intact N-glycopeptides from complex clinical samples. frontiersin.org Integrating glycomics data with glycoproteomics analysis—a "glycomics-assisted glycoproteomics" approach—enables a deeper and more comprehensive characterization of the glycoproteome, revealing macro-heterogeneity (site occupancy) and micro-heterogeneity (site-specific glycan structures). nih.govmq.edu.au
Future Directions and Emerging Research Frontiers for Di N Acetyl D Lactosamine
Discovery and Characterization of Novel Biosynthetic Enzymes and Pathways
The synthesis and degradation of Di-N-Acetyl-D-Lactosamine and its extended poly-LacNAc chains are controlled by a complex interplay of enzymes. nih.govsemanticscholar.org A key future direction is the identification and characterization of novel enzymes that can build, modify, or break down these structures, offering new tools for research and biotechnology.
Recent research has expanded the enzymatic toolkit beyond the well-known β1,3-N-acetylglucosaminyltransferases (B3GNTs) and β1,4-galactosyltransferases (B4GALTs) responsible for poly-LacNAc elongation. nih.govsemanticscholar.org For instance, investigations into the Glycoside Hydrolase family 20 (GH20) have led to the discovery of novel lacto-N-biosidases (LNBases) and, for the first time, enzymes with N-acetyllactosaminidase (LacNAcase) activity. dtu.dknih.gov These enzymes can cleave specific disaccharide units, offering new possibilities for glycan analysis and engineering. geomar.deresearchgate.net
One study identified an enzyme from the GH20 family that displayed dual substrate specificity, capable of acting on both pNP-Lacto-N-biose (pNP-LNB) and pNP-N-acetyllactosamine (pNP-LacNAc). dtu.dkresearchgate.net This discovery of LacNAcase activity opens up new avenues for understanding the degradation pathways of N-acetyllactosamine-containing glycans. nih.gov The characterization of these novel enzymes involves a multi-faceted approach combining sequence analysis, 3D structure modeling, and detailed kinetic studies to understand their substrate specificity and catalytic mechanisms. nih.govgeomar.de
| Enzyme Class | Family | Novel Activity Discovered | Potential Application | Source Organism Example |
| N-acetyllactosaminidase | GH20 | Cleavage of LacNAc units | Glycan structural analysis, glycoengineering | Trichoderma reesei (TrdeGH20) |
| Lacto-N-biosidase | GH20 | Release of Lacto-N-biose | Degradation of human milk oligosaccharides, microbiome studies | Bifidobacterium bifidum |
| β1,3-Galactosyltransferase | GT2 | Synthesis of LacNAc type 1 | Enzymatic synthesis of specific glycan oligomers | Escherichia coli O55:H7 |
| β1,3-N-acetylglucosaminyltransferase | GT31 | Elongation of poly-LacNAc chains | Understanding immune function and development | Helicobacter pylori, Human (B3GNT2) |
Further research will focus on mining microbial genomes and metagenomic libraries for enzymes with unique specificities. Characterizing these new biocatalysts will not only illuminate novel metabolic pathways but also provide a rich resource for the chemoenzymatic synthesis of complex, well-defined this compound-based structures. nih.govnih.gov
Engineering of Glycosyltransferases for Customized this compound Architectures
Glycosyltransferases (GTs) are the enzymes responsible for synthesizing glycosidic bonds, making them central to the construction of this compound structures. nih.gov However, wild-type enzymes often have limitations in substrate scope or efficiency. nih.gov A major frontier in glycobiology is the engineering of these enzymes to create customized glycan architectures with novel properties and functions.
Protein engineering strategies, including structure-based rational design and directed evolution, are being employed to alter the properties of GTs. nih.gov These methods can enhance enzyme activity, improve stability, and, most importantly, modify their stereo- and regio-selectivity. By altering the amino acid residues in the enzyme's active site, researchers can influence which acceptor molecules are recognized and where the sugar donor is transferred, allowing for the synthesis of unnatural glycan structures.
For example, the synthesis of LacNAc type 1 oligomers has been achieved through the sequential use of two recombinant Leloir-glycosyltransferases, a β1,3-galactosyltransferase and a β1,3-N-acetylglucosaminyltransferase. nih.gov By controlling the enzymes and substrates in the reaction, specific tetrasaccharide structures can be built. Future work will involve creating mutant libraries of GTs and screening them for desired activities, such as the ability to use modified sugar donors or to create novel linkages, thereby expanding the diversity of accessible this compound architectures. The ultimate goal is to generate a toolbox of engineered GTs that can be used as biocatalysts for the predictable and efficient synthesis of complex glycans for therapeutic and materials science applications. nih.gov
| Engineering Strategy | Target Enzyme Type | Desired Outcome | Example Application |
| Rational Design | β1,4-Galactosyltransferase | Alter acceptor specificity | Synthesis of LacNAc on non-native substrates |
| Directed Evolution | β1,3-N-acetylglucosaminyltransferase | Increase catalytic efficiency and stability | Large-scale production of poly-LacNAc chains |
| Substrate Engineering | Fucosyltransferase / Sialyltransferase | Incorporate modified monosaccharides | Creation of novel Sialyl LewisX analogues |
| Domain Swapping | Chimeric Glycosyltransferases | Combine specificities of different enzymes | Generation of hybrid glycan structures |
High-Resolution Structural Determination of this compound in Diverse Biological Complexes
Understanding the precise three-dimensional structure of this compound and its polymers when bound to biological receptors is crucial for deciphering their function. High-resolution structural determination techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), are essential for visualizing these interactions at an atomic level.
Structural studies of the enzymes that synthesize these glycans have provided significant insights. For example, the crystal structure of human β1,3-N-acetylglucosaminyltransferase 2 (B3GNT2), a key enzyme in poly-LacNAc synthesis, has been solved in complex with a donor analog (UDP-Mg2+) and a glycan acceptor. nih.gov These structures reveal a conserved GT-A fold and a specific DxD motif that coordinates the sugar donor. nih.govsemanticscholar.org The analysis shows that the acceptor binding site primarily interacts with the terminal LacNAc unit, explaining its specificity. nih.gov
Future research will focus on solving the structures of this compound-containing glycans in complex with a wider range of binding partners, such as lectins (e.g., galectins), antibodies, and viral proteins. nih.gov This information is critical for understanding the molecular basis of recognition in immune responses, cancer metastasis, and pathogen infection. biosynth.com These structural blueprints will guide the rational design of small molecules that can inhibit or mimic these interactions, paving the way for new therapeutic strategies.
| Technique | Biological Complex | Key Structural Insights | Reference Resolution |
| X-ray Crystallography | B3GNT2 with UDP:Mg2+ and Lacto-N-neotetraose | Revealed GT-A fold, DxD motif for donor binding, and acceptor recognition mechanism. nih.gov | ~2.0 Å |
| X-ray Crystallography | IcaB Deacetylase with Zn2+ | Showed a (β/α)7 barrel fold common to CE4 family enzymes, identifying key residues for substrate binding. researchgate.net | 1.7 Å |
| Molecular Docking | Galectin-3 with N-acetyl-lactosamine | Identified key hydrogen bonds and van der Waals interactions responsible for binding affinity. nih.gov | N/A (Computational) |
| Cryo-Electron Microscopy | Glycoprotein-Lectin Complex | Visualization of poly-LacNAc chains on the surface of large protein complexes. | Sub-nanometer |
Integration of Omics Data for Systems-Level Understanding of Glycan Roles
Glycosylation is a complex biological process, and the function of glycans like this compound can only be fully understood by taking a holistic, systems-level approach. nih.gov This involves the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and glycomics. nih.gov By combining these layers of information, researchers can build comprehensive models of how glycan structures are regulated and how they influence cellular networks in health and disease. nih.govnih.gov
For example, a multi-omics approach could correlate the expression levels of specific glycosyltransferase genes (transcriptomics) with the abundance of certain glycan structures on the cell surface (glycomics) and the corresponding changes in protein localization or function (proteomics). nih.gov This integrated analysis can help identify the specific pathways affected by changes in this compound expression and reveal novel biomarkers for diseases like cancer, where aberrant glycosylation is a common feature. nih.govnih.gov
Future directions will involve the development of more sophisticated computational tools and statistical methods to handle the complexity and scale of multi-omics data. nih.gov These approaches will enable researchers to move beyond simple correlational studies to build predictive models of glycan function. Applying these systems biology approaches will be critical for understanding how the "glycome" dynamically responds to environmental cues and genetic perturbations, providing a deeper insight into the role of this compound in complex biological systems.
| Omics Type | Information Provided | Relevance to this compound |
| Glycomics | Comprehensive profile of glycan structures in a cell or tissue. | Directly quantifies the abundance and structure of this compound and poly-LacNAc chains. |
| Transcriptomics | Gene expression levels (e.g., of glycosyltransferases). | Reveals the regulatory control over the biosynthetic machinery for this compound synthesis. |
| Proteomics | Protein abundance, modifications, and interactions. | Identifies the specific glycoproteins that carry this compound and the lectins that bind to it. |
| Genomics | Genetic variations (e.g., SNPs) in glycosylation-related genes. | Links genetic predispositions to alterations in this compound structures and associated diseases. |
| Metabolomics | Profile of small molecule metabolites, including sugar precursors. | Provides insight into the availability of building blocks (e.g., UDP-GlcNAc, UDP-Gal) for glycan synthesis. |
Development of Advanced Probes for Spatiotemporal Glycan Imaging and Perturbation in Biological Systems
Visualizing the location and dynamics of specific glycans within living cells and tissues is a major challenge in glycobiology, but one that is essential for understanding their function in real-time. researchgate.net A significant emerging frontier is the development of advanced chemical probes and imaging techniques to track this compound with high spatiotemporal resolution. nih.govnews-medical.net
Several powerful techniques are being refined for this purpose. Matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) allows for the direct analysis and spatial mapping of N-glycans in tissue sections, revealing how the distribution of structures containing this compound changes in diseases like cancer or Alzheimer's disease. nih.govresearchgate.net Another approach involves metabolic labeling, where cells are fed unnatural sugar precursors that are incorporated into glycans. These modified sugars carry chemical handles that can be tagged with fluorescent probes, allowing for visualization via advanced microscopy. researchgate.net Recent advances in super-resolution microscopy are even beginning to enable the visualization of individual sugars within glycans on the cell surface. researchgate.net
Future research will focus on creating brighter, more specific, and less perturbative probes. This includes the development of novel fluorescent probes with better photophysical properties, such as near-infrared (NIR) emission for deeper tissue penetration. nih.govjohnshopkins.edu Additionally, radiolabeled probes, such as those using Gallium-68 (B1239309), are being developed for non-invasive in vivo imaging with positron emission tomography (PET), which could be used to detect tumors that overexpress this compound-binding proteins like galectin-3. nih.gov The development of "smart" probes that change their fluorescence upon binding to a specific glycan or enzyme will provide even greater insight into the dynamic processes governed by this compound.
| Imaging Technique | Probe Type | Principle | Application for this compound |
| MALDI-MSI | None (direct detection) | In situ enzymatic release of N-glycans from tissue followed by mass spectrometry analysis to map their spatial distribution. nih.gov | Mapping altered poly-LacNAc expression in tumor microenvironments or specific brain regions. researchgate.net |
| Fluorescence Microscopy | Metabolically incorporated sugars with fluorescent tags. | Cells incorporate modified sugars into their glycans, which are then visualized with microscopy. researchgate.net | Tracking the trafficking and localization of glycoproteins carrying this compound. |
| PET Imaging | Radiolabeled ligands (e.g., 68Ga-DOTAGA-LacN) | A radiotracer that binds to a target (e.g., galectin-3) accumulates in specific tissues and is detected by a PET scanner. nih.gov | Non-invasive detection of tumors expressing high levels of galectins that bind LacNAc structures. |
| Lectin Histochemistry | Fluorescently labeled lectins | Lectins with known specificity for this compound are used to stain tissue sections. nih.gov | Identifying cell types and tissue regions with high expression of accessible LacNAc glycans. |
Q & A
Q. What are the established protocols for synthesizing LacNAc, and how do chemical and enzymatic methods differ?
LacNAc synthesis involves chemical and enzymatic routes. Chemical synthesis typically starts with lactose derivatives, involving steps like hydrogenolysis of N-benzyl lactosamine followed by N-acetylation, achieving ~48% yield on a 25 g scale . Enzymatic synthesis uses β-galactosidases (e.g., from Thermus thermophilus) to catalyze galactose transfer to N-acetylglucosamine, optimized in ionic liquids for higher selectivity . Key differences include scalability (enzymatic routes are more industrially feasible) and purity (chemical routes require chromatographic separation) .
Q. How is LacNAc structurally characterized to confirm purity and regiochemistry?
Structural validation employs:
- NMR spectroscopy : To confirm β-(1→4) glycosidic linkage and anomeric proton signals (e.g., δ 4.5–5.5 ppm for β-configuration) .
- Mass spectrometry (MS) : ESI-MS or MALDI-TOF for molecular ion peaks (e.g., m/z 383.35 for [M+H]⁺) .
- HPLC with PMP derivatization : For monosaccharide composition analysis, using pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP) .
Q. What biological roles make LacNAc a critical target in glycobiology?
LacNAc is a structural motif in glycoproteins (e.g., blood group antigens) and human milk oligosaccharides. It serves as a ligand for lectins (e.g., galectins) and is implicated in cell-cell recognition, pathogen binding, and immune modulation .
Advanced Research Questions
Q. How can reaction parameters be optimized to improve LacNAc enzymatic synthesis yields?
Key parameters include:
- Substrate ratio : A 1:2 molar ratio of N-acetylglucosamine to lactose minimizes side products .
- Water activity : Reduced water content (e.g., using ionic liquids) enhances transglycosylation over hydrolysis .
- Temperature : Thermus thermophilus β-galactosidase operates optimally at 60–70°C, improving enzyme stability and reaction rates .
- Immobilization : Enzyme immobilization on resins increases reusability (e.g., 10 cycles with <10% activity loss) .
Q. How do contradictory data on LacNAc synthesis yields arise, and how can they be resolved?
Discrepancies stem from:
- Reagent purity : Impure lactose precursors reduce yields in chemical routes .
- Analytical methods : Overestimation due to unseparated byproducts (e.g., lactulose derivatives). Resolution involves orthogonal techniques like HPAEC-PAD for carbohydrate-specific quantification .
- Enzyme source variability : Recombinant vs. wild-type β-galactosidases exhibit differing kinetic properties. Standardizing enzyme activity units (e.g., μmol/min/mg) is critical .
Q. What advanced techniques are used to study LacNAc-protein interactions?
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (e.g., galectin-3 affinity with KD ~10⁻⁶ M) .
- X-ray crystallography : Resolves LacNAc binding in lectin active sites (e.g., Dolichos biflorus agglutinin) .
- Lectin microarray profiling : High-throughput screening of LacNAc specificity against >50 lectins .
Q. How can low yields in multi-step LacNAc chemical synthesis be mitigated?
Strategies include:
- Protecting group optimization : Using benzyl groups for hydroxyl protection improves regioselectivity .
- Catalyst screening : Pd(OH)2/C enhances hydrogenolysis efficiency (e.g., 90% conversion in step iii of Fig. 3 ).
- Flow chemistry : Continuous processing reduces intermediate degradation .
Methodological Resources
- Synthesis Protocols : Sandoval et al. (2012) for enzymatic synthesis in ionic liquids ; Lemieux et al. (1982) for chemical derivatization .
- Analytical Tools : PMP-HPLC for monosaccharide analysis ; Beilstein No. 96808 for structural reference .
- Interaction Studies : DBA lectin binding assays (inhibition requires ≥95% pure LacNAc) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
